3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile
Description
This compound features a 7-methoxy-4-oxo-3,4-dihydroquinazoline core linked via a methyl group to a piperidine ring, which is further connected to a benzonitrile moiety through another methyl bridge. The quinazolinone scaffold is notable for its role in kinase inhibition, particularly in targeting enzymes like EGFR and VEGFR . The methoxy group at position 7 likely enhances metabolic stability, while the benzonitrile group contributes to hydrophobic interactions in binding pockets. Piperidine substitutions are common in medicinal chemistry for optimizing pharmacokinetic properties, such as solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
3-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-5-6-21-22(12-20)25-16-27(23(21)28)15-17-7-9-26(10-8-17)14-19-4-2-3-18(11-19)13-24/h2-6,11-12,16-17H,7-10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHXWXKCSDNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. HDAC (Histone Deacetylases) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
The compound exhibits potent inhibitory activity against its targets. By inhibiting VEGFR-2, it can prevent the signal transduction of angiogenesis, thus inhibiting the growth of new blood vessels that tumors need to grow. By inhibiting HDAC, it can affect the structure of the chromatin and the transcription of the genes, leading to cell cycle arrest and apoptosis.
Result of Action
The compound has shown strong inhibitory activity against a human breast cancer cell line MCF-7. This suggests that the compound could potentially be used in the treatment of breast cancer by inhibiting angiogenesis and inducing cell cycle arrest and apoptosis.
Biological Activity
3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is widely recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The structure includes a quinazolinone moiety linked to a piperidine ring and a benzonitrile group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
| InChI Key | CULHONXQNDPRSG-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The quinazolinone core is known to inhibit various enzymes and receptors, particularly receptor tyrosine kinases (RTKs) involved in cell signaling pathways that regulate proliferation, survival, and differentiation of cells.
Key Targets:
-
Receptor Tyrosine Kinases (RTKs) : The compound may inhibit several RTKs such as:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- EGFR (Epidermal Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
- Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of tumor cells and endothelial cells, which could be beneficial in cancer therapy and angiogenesis inhibition .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines by targeting RTKs involved in tumor growth and metastasis.
- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties through modulation of inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens.
Case Studies
Several studies have explored the pharmacological effects of related compounds featuring the quinazolinone structure:
- Inhibition of Tumor Cell Growth : A study indicated that compounds similar to this compound effectively inhibited the proliferation of various human cancer cell lines, suggesting a promising avenue for cancer treatment .
- Mechanistic Insights : Another research highlighted the mechanism by which these compounds interact with RTKs, leading to reduced signaling pathways associated with tumor growth.
Comparison with Similar Compounds
Core Structural Variations
A. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Example: 4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (54e) Core: Pyridopyrimidinone (vs. quinazolinone in the target compound). Key Differences: The pyridopyrimidinone core introduces an additional nitrogen atom, altering electron distribution and binding affinity. The ethyl-pyrazole-piperidine chain may reduce rigidity compared to the target compound’s methyl-piperidine linkage. Pharmacological Impact: Pyridopyrimidinones are associated with potent kinase inhibition but may exhibit different selectivity profiles due to core heteroatom positioning.
B. Pyrazolo[3,4-f]quinoline Derivatives
- Example: 2-Chloro-4-[(3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl]benzonitrile Core: Pyrazoloquinoline fused with a cyclohexane ring. Toxicity Data: This compound underwent ICH-compliant genotoxicity studies, a critical benchmark absent in data for the target compound .
C. Imidazolidinone Derivatives
- Example: 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile Core: Imidazolidinone (a five-membered ring with two carbonyl groups). Key Differences: The imidazolidinone core is smaller and more polar than quinazolinone, likely reducing hydrophobic binding interactions. The methoxyethyl group may enhance aqueous solubility but introduce metabolic liabilities.
Substituent and Functional Group Analysis
*Estimated based on structural analogs.
Pharmacokinetic and Toxicological Comparisons
- Metabolic Stability : The target compound’s methoxy group may confer resistance to oxidative metabolism compared to the hydroxypiperidine group in , which could be prone to glucuronidation.
- Toxicity: Only the pyrazoloquinoline derivative has documented genotoxicity studies, underscoring the need for similar evaluations for the target compound.
- Bioavailability: The piperidine-methyl-benzonitrile motif in the target compound likely enhances lipophilicity and membrane permeability relative to the imidazolidinone derivative’s carbonyl group .
Preparation Methods
Quinazolinone Ring Formation
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A representative route involves:
-
Methylation of 2-amino-4-methoxybenzoic acid to form 2-amino-4-methoxybenzamide.
-
Cyclodehydration using phosphoryl chloride (POCl₃) or acetic anhydride to yield 7-methoxy-3,4-dihydroquinazolin-4-one.
Critical Reaction Conditions :
Piperidine Substitution
The piperidine ring is functionalized at the 4-position via reductive amination or alkylation:
-
4-Piperidone is reacted with the quinazolinone-methyl electrophile (e.g., 3-(bromomethyl)-7-methoxyquinazolin-4-one) in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF).
-
Reduction of the resulting imine intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol affords the 4-substituted piperidine.
Optimization Notes :
-
Excess piperidone (1.5 equiv) improves regioselectivity.
-
Catalytic acetic acid accelerates imine formation.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Strategy
An alternative to direct alkylation involves:
-
Condensing 4-(aminomethyl)piperidine with 3-formylbenzonitrile to form an imine.
-
Reducing the imine with NaBH₄ or H₂/Pd-C to yield the secondary amine.
Advantages :
-
Avoids handling brominated intermediates.
-
Higher functional group tolerance.
Disadvantages :
-
Lower yields (~40–50%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the piperidine intermediate on Wang resin enables iterative coupling and cleavage steps, though this method is less scalable for industrial applications.
Analytical Characterization and Quality Control
Key analytical data for the target compound include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | DSC |
| HPLC Purity | 98.5% (C18 column, MeCN/H₂O = 70:30) | UV detection at 254 nm |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, CN), 7.65–7.45 (m, 4H, Ar-H), 4.10 (s, 2H, CH₂) | Bruker Avance III |
Impurity Profiling :
-
Principal impurities (<1%): Unreacted quinazolinone and de-brominated byproducts.
Industrial-Scale Considerations
Solvent Selection and Recycling
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | Anthranilic acid, urea, HCl, reflux | 65–75 | |
| 2 | Alkylation | K₂CO₃, DMF, 80°C | 50–60 | |
| 3 | Cyanation | Pd(OAc)₂, XPhos, Zn(CN)₂ | 70–80 |
Basic: How can researchers confirm the structure and purity of this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 (s, OCH₃), 4.2 (m, piperidine-CH₂), 7.5–8.1 (aromatic H) | |
| HRMS | m/z 390.1818 [M+H]⁺ |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
- Vary the methoxy group (7-position) to ethoxy or halogens to assess electronic effects on bioactivity .
- Replace the piperidine ring with morpholine or pyrrolidine to study steric/electronic impacts .
Functional Group Swaps :
In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) and prioritize analogs .
Q. Table 3: SAR Parameters
| Modification | Biological Impact (Hypothetical) | Reference |
|---|---|---|
| 7-OCH₃ → 7-Cl | Increased kinase inhibition | |
| Piperidine → Morpholine | Reduced cytotoxicity |
Advanced: How to resolve contradictions in bioassay data for this compound?
Methodological Answer:
Contradictions may arise from:
- Impurity Artifacts : Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) to eliminate byproducts .
- Assay Variability : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility Issues : Optimize DMSO concentration or use solubilizing agents (e.g., cyclodextrins) in biological buffers .
Advanced: What computational strategies are suitable for predicting metabolic stability?
Methodological Answer:
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaSite to identify vulnerable sites (e.g., benzonitrile oxidation) .
- Metabolite Identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., Mass Frontier) .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
